molecular formula C14H26O B8759454 Tetradecahydrocyclododeca[B]furan CAS No. 72013-84-4

Tetradecahydrocyclododeca[B]furan

Cat. No. B8759454
Key on ui cas rn: 72013-84-4
M. Wt: 210.36 g/mol
InChI Key: BXUHYORBIXEKMH-UHFFFAOYSA-N
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Patent
US04360468

Procedure details

The toluene solution of the diol from step 5 (approximately 0.59 mol) was mixed with 12 gm of p-toluenesulfonic acid and heated with agitation for approximately 4 hours under a water separator. After the reaction was complete, the mixture was neutralized with 5% sodium hydroxide solution, the aqueous phase was separated, and the toluene phase was evaporated. Approximately 80 gm of 13-oxabicyclo[10.3.0]pentadecane (65% yield) were isolated by vacuum distillation at 90° to 95° C./0.25 mbar.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diol
Quantity
0.59 mol
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][CH:4]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[OH:16].C1(C)C=CC(S(O)(=O)=O)=CC=1.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH:4]12[CH2:3][CH2:2][O:16][CH:5]1[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]2 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
diol
Quantity
0.59 mol
Type
reactant
Smiles
OCCC1C(CCCCCCCCCC1)O
Name
Quantity
12 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated with agitation for approximately 4 hours under a water separator
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the aqueous phase was separated
CUSTOM
Type
CUSTOM
Details
the toluene phase was evaporated

Outcomes

Product
Name
Type
product
Smiles
C12CCCCCCCCCCC2OCC1
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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